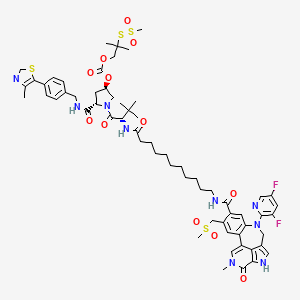
PROTAC BRD4 degrader for PAC-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BRD4 degrader for PAC-1 is a chimeric compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is a part of the PROTAC (Proteolysis Targeting Chimera) technology, which uses small molecules to induce the degradation of specific proteins. The compound is particularly significant in the study of biomolecular condensates and has shown potential in various scientific research applications .
准备方法
The synthesis of PROTAC BRD4 degrader for PAC-1 involves the conjugation of a BRD4 degrader, such as GNE-987, with a disulfide-containing linker. The synthetic route typically includes the following steps:
Synthesis of the BRD4 degrader: This involves the preparation of the BRD4-targeting ligand.
Preparation of the linker: The linker, which contains a disulfide bond, is synthesized separately.
Conjugation: The BRD4 degrader is conjugated with the linker to form the final PROTAC molecule
For industrial production, the process may involve scaling up the synthesis using optimized reaction conditions to ensure high yield and purity. Common solvents and reagents used in the synthesis include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 .
化学反应分析
PROTAC BRD4 degrader for PAC-1 undergoes several types of chemical reactions:
Oxidation: The disulfide bond in the linker can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: The disulfide bond can also be reduced to thiols under reducing conditions.
Substitution: The compound can participate in substitution reactions, particularly at the linker site.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
PROTAC BRD4 degrader for PAC-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study protein degradation and the dynamics of biomolecular condensates.
Biology: The compound is employed to investigate the role of BRD4 in various biological processes, including transcription regulation and cell signaling.
Medicine: It has potential therapeutic applications in the treatment of diseases associated with abnormal BRD4 activity, such as cancer.
Industry: The compound can be used in the development of new drugs and therapeutic strategies targeting BRD4 .
作用机制
The mechanism of action of PROTAC BRD4 degrader for PAC-1 involves the following steps:
Binding: The BRD4-targeting ligand binds to the BRD4 protein.
Recruitment: The linker recruits an E3 ubiquitin ligase to the BRD4 protein.
Ubiquitination: The E3 ubiquitin ligase facilitates the ubiquitination of BRD4.
Degradation: The ubiquitinated BRD4 is recognized and degraded by the proteasome
This process effectively reduces the levels of BRD4 in the cell, thereby modulating its activity and downstream effects.
相似化合物的比较
PROTAC BRD4 degrader for PAC-1 can be compared with other similar compounds, such as:
MZ1: A BRD4 degrader that also targets BRD2 and BRD3 but with different selectivity and potency.
ARV-771: Another BRD4 degrader with a different linker and targeting mechanism.
dBET6: A selective BRD4 degrader with high cellular permeability and potency
The uniqueness of this compound lies in its specific design for PAC-1, which enhances its selectivity and effectiveness in targeting BRD4 .
属性
IUPAC Name |
[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] (2-methyl-2-methylsulfonylsulfanylpropyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H77F2N9O12S4/c1-37-53(86-36-69-37)39-21-19-38(20-22-39)28-68-57(76)49-26-43(85-60(79)84-35-62(5,6)87-89(9,82)83)32-73(49)59(78)54(61(2,3)4)70-50(74)18-16-14-12-10-11-13-15-17-23-65-56(75)44-27-48-45(24-40(44)34-88(8,80)81)46-33-71(7)58(77)52-51(46)41(29-66-52)31-72(48)55-47(64)25-42(63)30-67-55/h19-22,24-25,27,29-30,33,36,43,49,54,66H,10-18,23,26,28,31-32,34-35H2,1-9H3,(H,65,75)(H,68,76)(H,70,74)/t43-,49+,54-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOQCGGMHFUNNF-FDTYQFAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H77F2N9O12S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1306.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
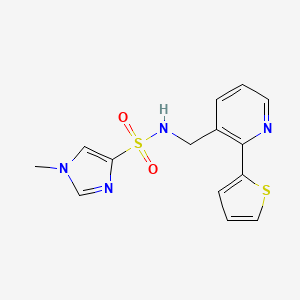
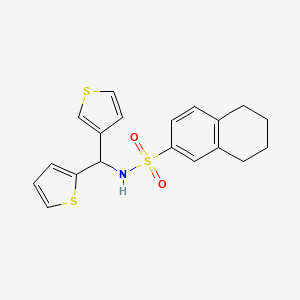
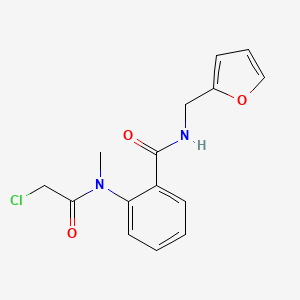
![N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2680136.png)
![1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2680137.png)
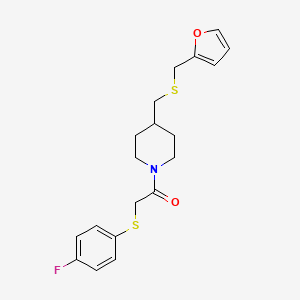
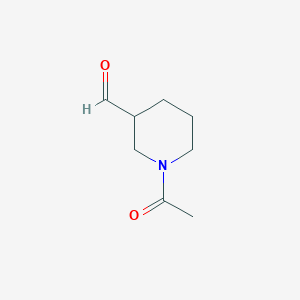
![(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol](/img/structure/B2680143.png)
amino]-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2680144.png)
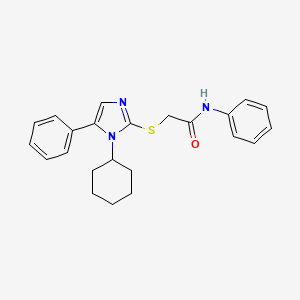
![2-({[(4-chlorophenyl)methyl]carbamoyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2680148.png)
![2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2680149.png)
![3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680150.png)
![N-[3-(aminomethyl)phenyl]-2-methoxyacetamide](/img/structure/B2680151.png)
